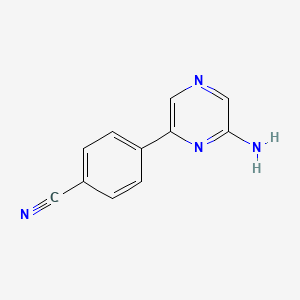

4-(6-Aminopyrazin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-aminopyrazin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)10-6-14-7-11(13)15-10/h1-4,6-7H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARFHBCDVTBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744831 | |

| Record name | 4-(6-Aminopyrazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126634-72-7 | |

| Record name | 4-(6-Aminopyrazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 4-(6-Aminopyrazin-2-yl)benzonitrile: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-(6-aminopyrazin-2-yl)benzonitrile, a heterocyclic compound of significant interest as a building block in medicinal chemistry.[1] We will move beyond a simple listing of techniques, instead detailing an integrated and self-validating workflow. This document explains the causality behind experimental choices, providing detailed protocols for Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The workflow culminates in the definitive confirmation by X-ray crystallography, presenting a holistic strategy applicable to the characterization of novel small molecules.

Introduction: The Imperative for Rigorous Characterization

4-(6-Aminopyrazin-2-yl)benzonitrile (CAS No. 1126634-72-7) is a substituted aminopyrazine derivative.[2] Molecules within this class are prevalent in drug discovery, often acting as key pharmacophores that interact with biological targets like kinases.[1][3] Given this biological significance, absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for reproducible research, valid structure-activity relationship (SAR) studies, and regulatory compliance. Any ambiguity in the arrangement of its constituent atoms could lead to misinterpreted biological data and wasted resources.

This guide presents a logical, multi-pronged analytical strategy to confirm the identity and connectivity of this molecule, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Mass

The first step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering unparalleled accuracy in mass determination.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can derive a unique elemental formula. This experiment serves as a fundamental check; if the observed mass does not match the theoretical mass for the proposed structure of C₁₁H₈N₄, all subsequent analyses are moot.[4]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms in the pyrazine ring, which are readily protonated to form the [M+H]⁺ ion.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Results & Validation:

The data obtained must align with the theoretical values for the proposed structure. This alignment provides the first piece of validating evidence.

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₁₁H₈N₄ | C₁₁H₈N₄ |

| Molecular Weight | 196.0749 g/mol | - |

| Monoisotopic Mass | 196.0749 | - |

| [M+H]⁺ (Calculated) | 197.0822 | 197.0822 ± 5 ppm |

Table 1: Theoretical vs. Expected HRMS Data.

Functional Group Analysis: Infrared Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[5] While not a primary tool for determining overall connectivity, it serves as a crucial cross-validation step.

Expertise & Causality: The presence or absence of characteristic absorption bands corresponding to the amine (N-H), nitrile (C≡N), and aromatic (C=C, C-H) groups provides orthogonal confirmation of the functional components identified by HRMS. For instance, the absence of a strong, sharp peak around 2220-2260 cm⁻¹ would immediately cast doubt on the presence of the benzonitrile moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the key absorption frequencies and compare them to known values for specific functional groups.

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale |

| Amino (N-H) | N-H Stretch | 3400-3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| Nitrile (C≡N) | C≡N Stretch | 2230-2220 | Strong, sharp absorption characteristic of a conjugated nitrile. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands from the pyrazine and benzene rings. |

| Aromatic C-H | C-H Stretch | 3100-3000 | Stretching vibrations of sp² C-H bonds. |

Table 2: Predicted IR Absorption Frequencies for 4-(6-Aminopyrazin-2-yl)benzonitrile.

The Cornerstone of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.[6]

Expertise & Causality: While ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond and through-space correlations. For this specific molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It will provide the definitive, irrefutable link between the pyrazine and benzonitrile rings by showing a correlation between protons on one ring and carbons on the other, three bonds away. This is the lynchpin of the entire structure elucidation process.

Experimental Workflow for NMR Analysis

Caption: NMR workflow for structure elucidation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it will solubilize the compound and its residual proton signal will not obscure key sample signals. The amine protons will also be observable.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Sequentially run standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters. Optimize the HMBC experiment to detect long-range couplings of approximately 8 Hz.

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data and Interpretation

(Note: Chemical shifts are predicted based on analogous structures and chemical principles. Actual values may vary slightly.)

(Self-generated image for illustrative purposes)

¹H NMR (400 MHz, DMSO-d₆):

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Correlations |

| H-3 | ~8.30 | s | 1H | Singlet, pyrazine ring proton adjacent to N. |

| H-5 | ~8.70 | s | 1H | Singlet, pyrazine ring proton between two N atoms. |

| H-8, H-12 | ~8.20 | d | 2H | Doublet, ortho to the pyrazine substituent, deshielded by proximity to the heterocyclic ring. Correlates with H-9/H-11 in COSY. |

| H-9, H-11 | ~7.90 | d | 2H | Doublet, meta to the pyrazine substituent. Correlates with H-8/H-12 in COSY. |

| -NH₂ | ~6.80 | s (broad) | 2H | Broad singlet due to exchange and quadrupole effects from ¹⁴N. |

¹³C NMR (100 MHz, DMSO-d₆):

| Carbon Label | Predicted δ (ppm) | Rationale and Key HMBC Correlations |

| C-2 | ~155 | Attached to amine and adjacent to N. Correlates with H-3. |

| C-3 | ~135 | Protonated pyrazine carbon. Correlates with H-5. |

| C-5 | ~145 | Protonated pyrazine carbon. Correlates with H-3. |

| C-6 | ~150 | Attached to the benzonitrile group. Crucially correlates with H-8/H-12. |

| C-7 | ~142 | Quaternary carbon of the benzene ring. Correlates with H-8/H-12 and H-9/H-11. |

| C-8, C-12 | ~128 | Protonated benzene carbons. Correlate with H-9/H-11. |

| C-9, C-11 | ~133 | Protonated benzene carbons. Correlate with H-8/H-12. |

| C-10 | ~112 | Quaternary carbon attached to the nitrile group. Correlates with H-9/H-11. |

| C-13 (-CN) | ~119 | Nitrile carbon. Correlates with H-9/H-11. |

Table 3: Predicted ¹H and ¹³C NMR data for 4-(6-aminopyrazin-2-yl)benzonitrile.

The Definitive HMBC Correlation: The most critical piece of data from the NMR analysis is the 2- and 3-bond correlation between the protons on the benzonitrile ring (H-8/H-12) and the carbon on the pyrazine ring to which it is attached (C-6). This single correlation unambiguously establishes the connectivity between the two ring systems, confirming the "4-(6-...-2-yl)..." part of the name.

The Final Arbiter: Single-Crystal X-ray Crystallography

When all spectroscopic data points towards a specific structure, X-ray crystallography provides the ultimate, unequivocal confirmation.[7] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic connectivity and conformation.

Expertise & Causality: While NMR and MS provide powerful evidence for a proposed structure, they are fundamentally inferential. X-ray crystallography is a direct observation method. Obtaining a crystal structure is the highest standard of proof in chemical synthesis and is often required for publication in top-tier journals and for patent applications.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., in ethanol/water), vapor diffusion, or slow cooling.

-

Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in any dimension, with no visible cracks) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX). The final refined structure should have low R-factors, indicating a good fit between the model and the experimental data.

Integrated Strategy and Conclusion

The structure elucidation of 4-(6-aminopyrazin-2-yl)benzonitrile is not a linear process but an integrated workflow where each piece of data validates the others.

Caption: Integrated workflow for structure elucidation.

By following this multi-technique approach, researchers can be confident in the structural assignment of 4-(6-aminopyrazin-2-yl)benzonitrile. The process begins with HRMS to establish the correct molecular formula, is supported by IR to confirm functional groups, and relies on a comprehensive suite of NMR experiments to piece together the atomic framework. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous proof. This rigorous, self-validating methodology ensures the scientific integrity required for advanced research and development.

References

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2-AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. ResearchGate. Retrieved from [Link]

-

gsrs. (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. gsrs. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

-

MDPI. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI. Retrieved from [Link]

-

NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). X-Ray Powder Diffraction Data for Pyrazine Picrates. Optica Publishing Group. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-Aminobenzonitrile. The Royal Society of Chemistry. Retrieved from [Link]

-

NIH. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Retrieved from [Link]

-

MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

VNUHCM Journal of Natural Sciences. (n.d.). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Molbase. (n.d.). 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile. Molbase. Retrieved from [Link]

-

PMC - NIH. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Aminobenzonitrile. PubChem. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). All the products were characterized by FTIR, GC-MS, 1H NMR, and 13C NMR. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target 2‐[(2‐amino‐6‐substituted‐phenoxypyrimidin‐4‐yl)amino]benzonitrile analogs (5a–w). ResearchGate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

-

atamankimya.com. (n.d.). BENZONITRILE. atamankimya.com. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1126634-72-7|4-(6-Aminopyrazin-2-yl)benzonitrile|BLDpharm [bldpharm.com]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(6-Aminopyrazin-2-yl)benzonitrile (CAS Number: 1126634-72-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(6-Aminopyrazin-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key pharmaceutical intermediate, this molecule serves as a versatile scaffold for the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document collates available physicochemical properties, outlines synthetic strategies, discusses its reactivity, and explores its potential therapeutic applications. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

4-(6-Aminopyrazin-2-yl)benzonitrile is an organic compound characterized by a pyrazine ring substituted with an amino group and a benzonitrile moiety.[1] Its structural features, particularly the presence of multiple nitrogen atoms and the nitrile group, impart specific chemical and physical properties that are crucial for its role as a building block in drug design.

Table 1: Physicochemical Properties of 4-(6-Aminopyrazin-2-yl)benzonitrile

| Property | Value | Source/Comment |

| CAS Number | 1126634-72-7 | [1] |

| Molecular Formula | C₁₁H₈N₄ | [2] |

| Molecular Weight | 196.21 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | Not publicly available. Expected to be a solid with a relatively high melting point due to its aromatic and polar nature. | Inferred from general properties of similar aromatic compounds. |

| Boiling Point | Not publicly available. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Inferred from general properties of similar aromatic compounds. |

| Solubility | No quantitative data is publicly available. Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water. | Inferred from the structure. |

| Storage | Sealed in a dry environment at 2-8°C. | [2] |

Synthesis and Purification

The synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile typically involves a cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A plausible and commonly employed method is the Suzuki coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a halogenated aminopyrazine and a cyanophenylboronic acid derivative. This approach is illustrated in the diagram below.

Caption: Retrosynthetic approach for 4-(6-Aminopyrazin-2-yl)benzonitrile.

Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

2-Amino-6-chloropyrazine (or the corresponding bromo- or iodo- derivative)

-

4-Cyanophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture, DMF, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2-amino-6-chloropyrazine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(6-Aminopyrazin-2-yl)benzonitrile.

Caption: General workflow for the synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile.

Spectral Characterization

While specific spectral data is not publicly available, the following represents the expected characteristics based on the structure of 4-(6-Aminopyrazin-2-yl)benzonitrile.

Table 2: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyrazine and benzene rings (chemical shifts in the range of 7.0-9.0 ppm). A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Aromatic carbons of the pyrazine and benzene rings. A characteristic signal for the nitrile carbon (-C≡N) around 118-120 ppm. |

| FT-IR | N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). A sharp C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹). |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 196.21. |

Reactivity and Chemical Behavior

The chemical reactivity of 4-(6-Aminopyrazin-2-yl)benzonitrile is dictated by its functional groups: the aminopyrazine core and the benzonitrile moiety.

-

Aminopyrazine Moiety: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the amino group is an activating group.

-

Benzonitrile Moiety: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions. The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the pyrazinyl group.

Applications in Drug Discovery and Development

4-(6-Aminopyrazin-2-yl)benzonitrile is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[3] The aminopyrazine scaffold is a well-established "hinge-binder" motif that can interact with the ATP-binding site of various protein kinases. The benzonitrile group can be utilized for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Target-Based Drug Design

The structure of 4-(6-Aminopyrazin-2-yl)benzonitrile lends itself to a rational, structure-based drug design approach. The aminopyrazine core can be directed towards the hinge region of a kinase, while the benzonitrile-substituted phenyl group can be extended into the solvent-exposed region or other pockets of the ATP-binding site.

Caption: Interaction model of the scaffold with a kinase active site.

Potential Therapeutic Areas

Derivatives of 4-(6-Aminopyrazin-2-yl)benzonitrile have been investigated as inhibitors of various kinases implicated in diseases such as:

-

Cancer: Targeting kinases involved in cell signaling pathways that drive tumor growth and proliferation.

-

Inflammatory Diseases: Modulating kinases that play a role in the inflammatory response.

Safety and Handling

While a specific, comprehensive safety data sheet for 4-(6-Aminopyrazin-2-yl)benzonitrile is not publicly available, general precautions for handling fine chemicals should be observed. Based on the safety information for related compounds like 4-aminobenzonitrile and other heterocyclic amines, the following recommendations are prudent.

Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood. |

| Inhalation | Avoid inhaling dust. May cause respiratory tract irritation. |

| Skin Contact | May cause skin irritation. Wash thoroughly with soap and water after handling. |

| Eye Contact | May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. |

| Ingestion | Harmful if swallowed. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |

Conclusion

4-(6-Aminopyrazin-2-yl)benzonitrile is a strategically important building block for the synthesis of novel therapeutic agents. Its well-defined structure allows for rational drug design, particularly in the development of kinase inhibitors. While a comprehensive public dataset on its properties is still emerging, this guide provides a solid foundation for its handling, synthesis, and application in research and development. As with any chemical, it is imperative to follow appropriate safety protocols and to consult available safety documentation from the supplier.

References

-

J&H CHEM. 4-(6-aminopyrazin-2-yl)benzonitrile, CasNo.1126634-72-7. Available at: [Link]

-

Chem Service, Inc. SAFETY DATA SHEET: Benzonitrile. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

-

NIH. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

- Google Patents. WO2020044206A1 - Heterocyclic amides as kinase inhibitors for use in the treatment cancer.

-

ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available at: [Link]

-

ACS Publications. Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Available at: [Link]

-

ARKAT USA, Inc. Synthesis of 1,3,5-triazepine-2,4-dione, pyrrolo[3,4-f][1][4][5]triazepine-2,4-dione, pyridazino[4,5-f][1][4][5]triazepine and 1,3,5,7,9-pentazaheptaline derivatives. Available at: [Link]

-

European Patent Office. EP 0837063 A1 - 4-Aminoquinazoline derivatives. Available at: [Link]

-

PubMed Central. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Available at: [Link]

-

PubMed Central. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

-

PubMed Central. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Available at: [Link]

-

National Institute of Standards and Technology. Benzonitrile - NIST Chemistry WebBook. Available at: [Link]

- Google Patents. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.

-

PubMed Central. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. Available at: [Link]

-

SpectraBase. Aminopyrazine - ¹H NMR Chemical Shifts. Available at: [Link]

-

National Institute of Standards and Technology. Aminopyrine - NIST Chemistry WebBook. Available at: [Link]

-

ChemSynthesis. 4-(2-amino-6-phenyl-4H-pyran-4-yl)benzonitrile. Available at: [Link]

-

SpectraBase. Benzonitrile - FTIR Spectrum. Available at: [Link]

-

PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available at: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. Available at: [Link]

-

ACS Publications. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Available at: [Link]

-

PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]

-

Protein Data Bank Japan. Search by PDB author. Available at: [Link]

-

ResearchGate. Pharmacological activity and mechanism of pyrazines. Available at: [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-amino- - NIST Chemistry WebBook. Available at: [Link]

-

ACS Publications. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available at: [Link]

-

Royal Society of Chemistry. Supplemental Figure 1: NanoLuc emission spectra in TBS buffer. Available at: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 10 No. 4. Available at: [Link]

-

ACS Publications. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Available at: [Link]

-

Wiley-VCH. Abramovich reaction 1570 acanthifolicin 110 acceptor–donor charge-transfer organic complex salt 2311 acenaphthylene. Available at: [Link]

-

The Binding Database. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Available at: [Link]

-

LookChem. Cas 72788-94-4,(5-CHLOROPYRAZIN-2-YL)METHANOL. Available at: [Link]

Sources

- 1. 4-(6-aminopyrazin-2-yl)benzonitrile, CasNo.1126634-72-7 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. 1126634-72-7|4-(6-Aminopyrazin-2-yl)benzonitrile|BLDpharm [bldpharm.com]

- 3. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. fishersci.com [fishersci.com]

The Architectural Blueprint of Interaction: A Technical Guide to the Pharmacophore Features of Pyrazinylbenzonitrile Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the critical pharmacophore features of pyrazinylbenzonitrile compounds, offering a framework for understanding their structure-activity relationships (SAR) and guiding future drug discovery efforts. We will navigate the theoretical underpinnings of pharmacophore modeling and translate them into actionable, field-proven protocols. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Pyrazinylbenzonitrile Scaffold in Medicinal Chemistry

The pyrazinylbenzonitrile core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The inherent electronic properties of the pyrazine ring, coupled with the electron-withdrawing nature of the nitrile group on the benzonitrile moiety, create a unique chemical space for molecular interactions. Understanding the key features that govern the binding of these compounds to their biological targets is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Pharmacophore modeling serves as a powerful in-silico tool to distill the complex three-dimensional arrangement of essential interaction points within a molecule that are responsible for its biological activity.[1] These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged centers.[2][3] By identifying a common pharmacophore model for a series of active compounds, we can construct a hypothesis of the essential binding features, which can then be used to screen virtual libraries for new lead compounds or to guide the optimization of existing ones.[1][2]

Deconstructing the Pyrazinylbenzonitrile Pharmacophore: A Hypothetical Case Study

Due to the proprietary nature of much drug development research, publicly available, in-depth pharmacophore studies specifically on pyrazinylbenzonitrile compounds are limited. However, we can extrapolate from closely related heterocyclic compounds, such as N3-phenylpyrazinones, which have been studied as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, to construct a representative pharmacophore model.[4]

The fundamental pharmacophoric features of a hypothetical bioactive pyrazinylbenzonitrile derivative can be broken down as follows:

-

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazine ring and the nitrile group are prime candidates for forming hydrogen bonds with donor residues in a protein's binding pocket. The precise location and vector of these interactions are critical.

-

Aromatic Ring Features: The pyrazine and benzene rings contribute to the overall shape of the molecule and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

-

Hydrophobic Regions: Alkyl or other nonpolar substituents on either ring system can occupy hydrophobic pockets within the receptor, contributing significantly to binding affinity.

A hypothetical pharmacophore model for a pyrazinylbenzonitrile compound might consist of a combination of these features in a specific 3D arrangement. For instance, a successful model could be defined by two hydrogen bond acceptors, one aromatic ring, and a hydrophobic feature (A-A-R-H).

The Workflow of Pharmacophore Model Generation and Validation

The development of a robust pharmacophore model is a multi-step process that requires careful consideration of the input data and rigorous validation to ensure its predictive power.[5][6]

Ligand-Based Pharmacophore Modeling Workflow

When the 3D structure of the biological target is unknown, a ligand-based approach is employed, relying on a set of known active compounds.[4]

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

If the 3D structure of the target protein is available, a structure-based approach can be utilized to generate a more accurate pharmacophore model based on the protein-ligand interactions observed in the crystal structure.[6][7]

Caption: Structure-Based Pharmacophore Modeling Workflow.

Experimental Protocols

Protocol for Ligand-Based Pharmacophore Modeling and 3D-QSAR

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model, followed by the development of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model.[4][5]

Objective: To develop a predictive pharmacophore model for a series of pyrazinylbenzonitrile analogues and to understand the structural requirements for their biological activity.

Methodology:

-

Ligand Preparation:

-

Compile a dataset of at least 20-30 pyrazinylbenzonitrile analogues with a wide range of biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (70-80%) and a test set (20-30%).

-

Generate low-energy 3D conformations for each molecule in the training set using a suitable conformational analysis method (e.g., Monte Carlo or systematic search).

-

-

Pharmacophore Feature Identification:

-

Identify the key pharmacophoric features for each molecule, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), and aromatic ring (R) features.[4]

-

-

Pharmacophore Model Generation:

-

Use a pharmacophore modeling software to align the conformations of the most active compounds and identify common features.

-

Generate a set of pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D arrangement.

-

-

3D-QSAR Model Generation and Validation:

-

For each pharmacophore hypothesis, align all molecules in the training set to the model.

-

Generate a 3D-QSAR model by correlating the alignment scores and molecular field descriptors with the biological activities.

-

Evaluate the statistical significance of the QSAR models using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the Fischer test (F-value).[5] A good model will have a high R² and Q² (typically > 0.6) and a high F-value.

-

-

External Validation:

-

Use the best 3D-QSAR model to predict the biological activities of the compounds in the test set.

-

Calculate the predictive correlation coefficient (pred_R²) to assess the predictive power of the model on an external dataset.[4]

-

Protocol for Virtual Screening using a Validated Pharmacophore Model

Objective: To identify novel pyrazinylbenzonitrile derivatives with potential biological activity from a large compound library.[2][7]

Methodology:

-

Database Preparation:

-

Select a large, multi-conformation chemical database (e.g., ZINC, Enamine).

-

Filter the database based on desired physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules.

-

-

Pharmacophore-Based Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen the prepared database.

-

Retrieve the compounds that fit the pharmacophore hypothesis.

-

-

Hierarchical Filtering (Funnel Approach): [2]

-

Docking Studies: Dock the hit compounds into the active site of the target protein (if the structure is known) to predict their binding mode and score their binding affinity.

-

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking compounds to assess their drug-likeness.[5]

-

-

Hit Selection and Experimental Validation:

-

Select a diverse set of the most promising candidates for experimental testing.

-

Synthesize or purchase the selected compounds and evaluate their biological activity in vitro.[7]

-

Data Presentation: Interpreting Pharmacophore Model Statistics

The statistical parameters obtained during 3D-QSAR model generation are crucial for assessing the model's quality and predictive ability.

| Statistical Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Indicates the goodness of fit of the model for the training set. | > 0.8 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |

| F-value | Represents the statistical significance of the model. | High value |

| pred_R² (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.5 |

Conclusion and Future Directions

The pharmacophore features of pyrazinylbenzonitrile compounds provide a powerful framework for the rational design and discovery of novel therapeutic agents. By combining computational modeling with experimental validation, researchers can efficiently navigate the vast chemical space to identify potent and selective modulators of biological targets. The methodologies outlined in this guide, from ligand- and structure-based pharmacophore modeling to virtual screening and 3D-QSAR, offer a robust and self-validating approach to modern drug discovery. Future efforts should focus on integrating machine learning and artificial intelligence algorithms into these workflows to further enhance their predictive accuracy and accelerate the identification of next-generation therapeutics based on the pyrazinylbenzonitrile scaffold.

References

-

Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. PMC. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. [Link]

-

Developing new PI3Kγ inhibitors by combining pharmacophore modeling, molecular dynamic simulation, molecular docking, fragment-based drug design, and virtual screening. PubMed. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. ResearchGate. [Link]

-

Mechanisms of Pyrazinamide Action and Resistance. PMC. [Link]

-

(PDF) Pharmacophore Modeling and Docking Study of Pyrazolylaminoquinazoline Derivatives as Highly Potent Fibroblast Growth Factor Receptor Inhibitors2 (FGFR2). ResearchGate. [Link]

-

Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. PMC. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. MDPI. [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Drug Development and Research. [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. [Link]

-

Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

-

Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Space of Aminopyrazine-Based Inhibitors

Introduction: The Aminopyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. When functionalized with an amino group, the resulting aminopyrazine scaffold becomes a "privileged" structure, frequently found in small molecule inhibitors targeting a wide array of protein classes.[1] Its prevalence stems from the strategic placement of hydrogen bond donors and acceptors, which allows it to mimic the hinge-binding interactions of ATP in the active sites of kinases.[2]

Protein kinases, which regulate the majority of cellular signaling pathways, are critical targets in therapeutic areas like oncology and immunology.[3] Consequently, the aminopyrazine core is a focal point for the development of kinase inhibitors.[3][4] This guide provides a comprehensive exploration of the chemical space surrounding aminopyrazine-based inhibitors, detailing the logic behind their design, synthesis, biological evaluation, and optimization. We will delve into the causal relationships that govern experimental choices, offering field-proven insights for researchers and drug development professionals.

Defining and Exploring the Aminopyrazine Chemical Space

The "chemical space" of aminopyrazine inhibitors refers to the vast landscape of possible molecules that can be generated by modifying the core scaffold. The goal of exploration is to identify novel compounds with high potency, selectivity, and favorable drug-like properties.

Core Scaffold and Key Pharmacophoric Features

The typical aminopyrazine kinase inhibitor utilizes the 2-aminopyrazine motif to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the molecule, allowing substituents at other positions of the ring to probe different sub-pockets, thereby dictating potency and selectivity.

-

The Hinge-Binding Motif: The exocyclic amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor. This bidentate interaction is a highly effective mimic of the adenine portion of ATP.[2]

-

Vectors for Diversification: The remaining positions on the pyrazine ring (C3, C5, C6) serve as primary vectors for chemical modification. Substituents at these positions can be tailored to:

-

Access deep hydrophobic pockets.

-

Interact with the solvent-exposed region to improve solubility.

-

Form additional polar contacts to enhance binding affinity.

-

Sterically block binding to off-target kinases, thereby improving selectivity.

-

A Logic-Driven Workflow for Chemical Space Exploration

A systematic approach is essential for efficiently navigating the vast chemical space. The process is iterative, with each cycle of design, synthesis, and testing providing critical data to inform the next.

Caption: Iterative workflow for exploring aminopyrazine inhibitor chemical space.

Synthesis of Aminopyrazine Libraries: Building the Foundation

The ability to rapidly synthesize diverse libraries of aminopyrazine analogs is crucial for effective chemical space exploration. Modern cross-coupling reactions are the workhorses of this effort, allowing for the modular attachment of various functional groups to a common core.

Core Synthetic Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable.[5][6] These methods are robust, tolerate a wide range of functional groups, and can be adapted for high-throughput synthesis. A common strategy involves starting with a di- or tri-halogenated pyrazine core, which allows for sequential and site-selective functionalization.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a boronic acid or ester to a chloro-aminopyrazine core. This reaction is fundamental for introducing aryl or heteroaryl moieties, which are often critical for potency.

Objective: To synthesize an aryl-substituted 2-aminopyrazine derivative.

Materials:

-

2-amino-5-chloropyrazine (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add 2-amino-5-chloropyrazine, the arylboronic acid, and K₂CO₃.

-

Degassing: Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of nitrogen, add the palladium catalyst. Then, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification & Validation: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The identity and purity of the final compound must be validated by ¹H NMR and LC-MS. Trustworthiness: This self-validating step ensures the integrity of the compound before it proceeds to biological testing.

Biological Evaluation: From Hit to Lead

Once a library of compounds is synthesized, it must be screened to identify "hits"—compounds that exhibit the desired biological activity. This is followed by more detailed characterization to establish a structure-activity relationship (SAR).

Primary Screening: Kinase Inhibition Assays

The initial screen typically involves an in vitro biochemical assay to measure the compound's ability to inhibit the target kinase. The result is expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP production and therefore greater kinase inhibition.

-

Kinase Reaction: Set up a reaction containing the target kinase, its specific substrate, ATP, and the test compound (typically in a serial dilution). Incubate at the optimal temperature for the enzyme (e.g., 30 °C).

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays and Selectivity Profiling

A potent compound in a biochemical assay does not guarantee efficacy in a biological system. Cell-based assays are necessary to confirm that the compound can cross the cell membrane and inhibit the target in its native environment.[7] Furthermore, selectivity profiling against a broad panel of kinases is essential to identify potential off-target effects that could lead to toxicity.[4]

Structure-Activity Relationships (SAR) and Lead Optimization

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[8] This knowledge guides the lead optimization process, where medicinal chemists systematically modify a promising "hit" compound to improve its overall profile.

Case Study: Hypothetical SAR of an FGFR Inhibitor Series

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where alterations are found in approximately 7.1% of tumors.[5] Aminopyrazine-based compounds have been developed as potent FGFR inhibitors.[9]

Consider a hypothetical series based on a 2-aminopyrazine core.

| Compound | R1 (at C5) | R2 (at C3) | FGFR1 IC₅₀ (nM) | Cellular EC₅₀ (µM) | Rationale for Change |

| 1 | H | H | 500 | >10 | Initial Hit. Lacks potency. |

| 2 | 3,5-dimethoxyphenyl | H | 50 | 2.5 | Added group to probe the hydrophobic back pocket, increasing potency.[5] |

| 3 | 3,5-dimethoxyphenyl | -NH₂ | 45 | 2.2 | Addition of amino group had minimal impact on potency. |

| 4 | 3,5-dimethoxyphenyl | -CONH-piperazine-EtOH | 5 | 0.1 | The solvent-front extension improves solubility and forms new polar contacts, boosting both biochemical and cellular potency.[5] |

This table illustrates a classic optimization strategy. Initial decoration of the core (Compound 2) improves potency by engaging a key pocket. Subsequent modification at a different vector (Compound 4) addresses cellular activity and solubility, resulting in a much-improved lead candidate.

Visualizing Target Engagement: Kinase Signaling Pathway

Understanding how an inhibitor impacts cellular signaling is crucial. For example, FGFR inhibitors block downstream pathways like RAS-MAPK, which drive cell proliferation.

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazine-based drug.

Future Directions

The exploration of aminopyrazine chemical space is continually evolving. Future efforts will likely focus on:

-

Covalent Inhibitors: Designing aminopyrazines with reactive "warheads" that can form a permanent bond with the target protein, offering enhanced potency and duration of action.

-

Allosteric Inhibitors: Moving beyond the ATP-competitive site to target other regulatory pockets on the kinase, which can offer greater selectivity.

-

AI and Machine Learning: Using computational models to predict the activity and properties of virtual compounds, allowing for more efficient exploration of chemical space and prioritization of synthetic targets.[10]

References

-

Zheng, J., Zhang, W., Li, L., He, Y., Wei, Y., Dang, Y., & Nie, S. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Lin, S., Malkani, S., Lombardo, M., Yang, L., Mills, S. G., Chapman, K., ... & Hale, J. J. (2015). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. Available at: [Link]

-

Coombs, J. R., & Chisholm, J. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Available at: [Link]

-

Chellal, M., Fansa, E. K., Müller, M. P., Wittinghofer, A., & Schulz-Fincke, A. C. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7769-7773. Available at: [Link]

-

Wang, T., & Yu, D. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1195-1212. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2018). Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate. Available at: [Link]

-

Li, H., Rogers, A., & Zhang, Y. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters, 13(6), 968-975. Available at: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3695. Available at: [Link]

-

Al-Attar, M. S., & Kadi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available at: [Link]

-

Al-Attar, M. S., & Kadi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

- Pagoria, P. F., & Tappan, A. S. (2016). Synthesis of substituted pyrazines. Google Patents, US9458115B2.

-

Binnicker, M. J., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3149-3153. Available at: [Link]

-

Tambat, N., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 209. Available at: [Link]

-

Zadrazilova, I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(20), 3698. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available at: [Link]

-

YouTube. (2023). structural changes & SAR for lead optimization. Available at: [Link]

-

Li, D., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(1), 226-242. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile

Introduction: Strategic Importance of 4-(6-Aminopyrazin-2-yl)benzonitrile in Medicinal Chemistry

4-(6-Aminopyrazin-2-yl)benzonitrile is a key heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its structural motif, featuring a substituted aminopyrazine ring linked to a benzonitrile moiety, is present in a variety of biologically active molecules. This compound serves as a crucial intermediate for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as agents for treating inflammatory and neurodegenerative diseases. The pyrazine core, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, while the benzonitrile group can engage in critical hydrogen bonding interactions with biological targets.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile, designed for researchers and scientists in both academic and industrial settings. The protocol is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring a deep understanding of the experimental choices and empowering researchers to troubleshoot and adapt the protocol as needed.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-6-chloropyrazine and 4-cyanophenylboronic acid. This strategy is predicated on the high functional group tolerance and the typically high yields of this reaction, making it a preferred method for the construction of biaryl systems.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the C-Cl bond of 2-amino-6-chloropyrazine, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the 4-cyanophenylboronic acid is activated to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the cyanophenyl group replaces the chloride ligand on the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired product, 4-(6-aminopyrazin-2-yl)benzonitrile, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Amino-6-chloropyrazine | ≥97% | Sigma-Aldrich | 33332-28-4 |

| 4-Cyanophenylboronic acid | ≥95% | Sigma-Aldrich | 126747-14-6 |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich | 14221-01-3 |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 |

| Deionized Water | |||

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

| Brine (saturated NaCl solution) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-chloropyrazine (1.0 g, 7.72 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.36 g, 9.26 mmol, 1.2 equiv), and sodium carbonate (2.45 g, 23.16 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Solvent and Catalyst Addition:

-

To the flask, add a degassed mixture of 1,4-dioxane (40 mL) and deionized water (10 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol, 0.05 equiv) to the reaction mixture. The choice of Pd(PPh₃)₄ is based on its common and effective use in Suzuki couplings with chloro-heterocycles.[1][2]

-

-

Reaction:

-

Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-amino-6-chloropyrazine) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 50:50 hexanes:ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure.

-

For further purification, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[4]

-

Caption: Experimental workflow for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(6-aminopyrazin-2-yl)benzonitrile.

Expected Analytical Data

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₈N₄ |

| Molecular Weight | 196.21 g/mol |

| ¹H NMR | Expected signals for aromatic and amine protons. |

| ¹³C NMR | Expected signals for aromatic, pyrazine, and nitrile carbons. |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 197.08 |

| HPLC Purity | ≥98% |

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[5]

-

¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals in the aromatic region corresponding to the protons of the benzonitrile and pyrazine rings, as well as a broad singlet for the amine protons.

-

¹³C NMR (100 MHz, DMSO-d₆): The expected spectrum would display distinct signals for the nitrile carbon, the carbons of the pyrazine ring, and the carbons of the benzonitrile ring.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.[7]

-

LC-MS (ESI+): The expected mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.08, confirming the molecular weight of 196.21 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.[8][9]

-

Method: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for purity analysis. Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Conclusion and Field-Proven Insights

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile. The protocol detailed herein is robust and can be adapted for various scales. Key considerations for successful synthesis include:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

-

Degassed Solvents: Using degassed solvents is essential to minimize the presence of dissolved oxygen.

-

Purity of Starting Materials: The purity of the starting materials, particularly the boronic acid, can significantly impact the reaction yield and purity of the final product.

-

Optimization: For challenging substrates or to improve yield, optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary.

This comprehensive guide provides researchers with the necessary tools and understanding to successfully synthesize and characterize 4-(6-aminopyrazin-2-yl)benzonitrile, a valuable building block in the pursuit of novel therapeutics.

References

-

Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(33), 5789-5791. Available at: [Link]

-

Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. Available at: [Link]

-

Lee, C. F., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. Available at: [Link]

-

Wang, R., et al. (2023). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 14(1), 3829. Available at: [Link]

-

Gajewska, M., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(6), 481-489. Available at: [Link]

-

Li, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(21), 7381. Available at: [Link]

-

Thiemann, T., et al. (2010). Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 34-38. Available at: [Link]

-

Le, C. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1893. Available at: [Link]

-

Gajewska, M., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(6), 481-489. Available at: [Link]

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Available at: [Link]

-

Rosli, N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 26(1), 133-149. Available at: [Link]

-

El-Sheikh, S. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12051-12058. Available at: [Link]

- CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents.

-

PubChem. 4-[[4-(2,6-Dimethylanilino)pyrimidin-2-yl]amino]benzonitrile. Available at: [Link]

-

Wagh, S. S., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-54. Available at: [Link]

-

Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2953. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Sýkora, D., et al. (2020). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Ceska a Slovenska Farmacie, 69(4), 163-169. Available at: [Link]

-

Reddy, T. R., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(48), 5356-5360. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

El Guesmi, N., et al. (2017). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Annales Pharmaceutiques Francaises, 75(5), 335-346. Available at: [Link]

-

Kumar, P., et al. (2016). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 1-8. Available at: [Link]

-

Singh, S., & Sharma, A. (2023). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(1), 1-5. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 8(1), 16298. Available at: [Link]

-

Piez, K. A., & Fietzek, P. P. (1983). The Chromatographic Purification of Native Types I, II, and III Collagens. Journal of Biological Chemistry, 258(23), 14063-14070. Available at: [Link]

-

Le, C. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1893. Available at: [Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [mjas.analis.com.my]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]